molecular formula C12H17N3O4 B12775549 alpha-(2-(Dimethylamino)ethyl)-p-nitrobenzyl alcohol carbamate (ester) CAS No. 88384-35-4

alpha-(2-(Dimethylamino)ethyl)-p-nitrobenzyl alcohol carbamate (ester)

Cat. No.: B12775549
CAS No.: 88384-35-4
M. Wt: 267.28 g/mol
InChI Key: XRPLDHXLKYNUMU-UHFFFAOYSA-N
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Description

Alpha-(2-(Dimethylamino)ethyl)-p-nitrobenzyl alcohol carbamate (ester) is a complex organic compound that features a combination of functional groups, including a dimethylamino group, a nitrobenzyl alcohol, and a carbamate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(2-(Dimethylamino)ethyl)-p-nitrobenzyl alcohol carbamate (ester) typically involves multiple steps. One common approach is to start with the preparation of p-nitrobenzyl alcohol, which can be synthesized through the nitration of benzyl alcohol. The next step involves the introduction of the dimethylaminoethyl group through a nucleophilic substitution reaction. Finally, the carbamate ester is formed by reacting the intermediate with a suitable isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Alpha-(2-(Dimethylamino)ethyl)-p-nitrobenzyl alcohol carbamate (ester) can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The alcohol group can be oxidized to a corresponding aldehyde or carboxylic acid.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield p-nitrobenzaldehyde or p-nitrobenzoic acid.

Scientific Research Applications

Alpha-(2-(Dimethylamino)ethyl)-p-nitrobenzyl alcohol carbamate (ester) has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe or reagent.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha-(2-(Dimethylamino)ethyl)-p-nitrobenzyl alcohol carbamate (ester) involves its interaction with molecular targets through its functional groups. The dimethylamino group can interact with biological receptors, while the nitrobenzyl alcohol and carbamate ester groups can undergo metabolic transformations. These interactions and transformations can modulate biological pathways and exert specific effects.

Comparison with Similar Compounds

Similar Compounds

  • Alpha-(2-(Dimethylamino)ethyl)-p-methoxybenzyl alcohol carbamate
  • Alpha-(2-(Dimethylamino)ethyl)-p-chlorobenzyl alcohol carbamate

Uniqueness

Alpha-(2-(Dimethylamino)ethyl)-p-nitrobenzyl alcohol carbamate (ester) is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different substituents.

Properties

CAS No.

88384-35-4

Molecular Formula

C12H17N3O4

Molecular Weight

267.28 g/mol

IUPAC Name

[3-(dimethylamino)-1-(4-nitrophenyl)propyl] carbamate

InChI

InChI=1S/C12H17N3O4/c1-14(2)8-7-11(19-12(13)16)9-3-5-10(6-4-9)15(17)18/h3-6,11H,7-8H2,1-2H3,(H2,13,16)

InChI Key

XRPLDHXLKYNUMU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)N

Origin of Product

United States

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